molecular formula C7H6F3NO3 B12952343 Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate

Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate

Cat. No.: B12952343
M. Wt: 209.12 g/mol
InChI Key: WMIWPMUGFWPWQN-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in drug design and other applications where enhanced membrane permeability and metabolic stability are desired .

Properties

Molecular Formula

C7H6F3NO3

Molecular Weight

209.12 g/mol

IUPAC Name

ethyl 3-(trifluoromethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-5(11-14-4)7(8,9)10/h3H,2H2,1H3

InChI Key

WMIWPMUGFWPWQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C(F)(F)F

Origin of Product

United States

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